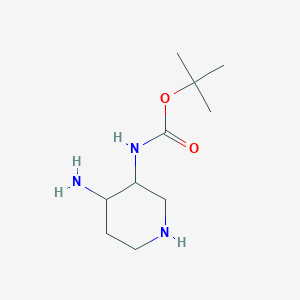
tert-Butyl (4-aminopiperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-aminopiperidin-3-yl)carbamate is a chemical compound with the molecular formula C10H21N3O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-aminopiperidin-3-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the isocyanate derivative, which is then trapped by an amine to form the carbamate .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-aminopiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.
Scientific Research Applications
tert-Butyl (4-aminopiperidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: This compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl (4-aminopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl (trans-4-aminopiperidin-3-yl)carbamate
- tert-Butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate
Uniqueness
tert-Butyl (4-aminopiperidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Biological Activity
Tert-butyl (4-aminopiperidin-3-yl)carbamate, a derivative of piperidine, has garnered attention due to its potential biological activities, particularly in neuroprotection and anti-inflammatory responses. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This compound features a tert-butyl group attached to a carbamate moiety, which is known to influence its pharmacological properties.
Inhibition of Amyloid Beta Aggregation
Research indicates that compounds similar to this compound exhibit inhibitory effects on amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's disease. For instance, studies have shown that related compounds can act as both β-secretase and acetylcholinesterase inhibitors, thereby reducing Aβ fibril formation and promoting neuronal survival in vitro .
Anti-inflammatory Effects
The compound has been observed to modulate inflammatory pathways. In astrocyte cultures exposed to Aβ, it reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in mitigating neuroinflammation associated with neurodegenerative diseases .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Aβ Aggregation Inhibition | Moderate inhibition | |
| Cytokine Production Reduction | Decreased TNF-α and IL-6 levels | |
| Neuroprotection | Reduced astrocyte death by ~20% |
Study 1: Neuroprotective Effects in vitro
In a study assessing the neuroprotective effects of similar compounds on astrocytes treated with Aβ 1-42, it was found that this compound significantly reduced cell death compared to untreated controls. The reduction in TNF-α levels correlated with decreased oxidative stress markers, indicating a protective mechanism against Aβ-induced toxicity .
Study 2: In vivo Efficacy
In vivo models using scopolamine-induced Aβ aggregation demonstrated that treatment with related carbamate derivatives led to a significant reduction in Aβ plaque formation compared to control groups. However, the efficacy was less pronounced than that observed with established treatments like galantamine, suggesting that while promising, further optimization may be necessary for clinical applications .
Properties
Molecular Formula |
C10H21N3O2 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-(4-aminopiperidin-3-yl)carbamate |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6,11H2,1-3H3,(H,13,14) |
InChI Key |
PSLKAXGDGMUXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















